molecular formula C26H48N2O6 B12695899 Einecs 300-689-0 CAS No. 93962-53-9

Einecs 300-689-0

Cat. No.: B12695899
CAS No.: 93962-53-9
M. Wt: 484.7 g/mol
InChI Key: QMIPSAAARJXXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-689-0 identifies a specific chemical substance that was commercially available in the EU between January 1, 1971, and September 18, 1981 . As a "phase-in" substance under the REACH Regulation (EC) No. 1907/2006, it must comply with registration, evaluation, and authorization requirements to ensure safe use in the European market .

Properties

CAS No.

93962-53-9

Molecular Formula

C26H48N2O6

Molecular Weight

484.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C14H25NO6.C12H23N/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18);11-13H,1-10H2

InChI Key

QMIPSAAARJXXBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 300-689-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

Acid-Base Neutralization

The compound is synthesized via proton transfer between the carboxylic acid group of 5-Oxo-L-proline and the tertiary amine in the isoquinoline moiety:

C5H7NO3(5-Oxo-L-proline)+C22H23NO7(Benzofuranone-isoquinoline)C27H30N2O10+H2O\text{C}_5\text{H}_7\text{NO}_3 \, (\text{5-Oxo-L-proline}) + \text{C}_{22}\text{H}_{23}\text{NO}_7 \, (\text{Benzofuranone-isoquinoline}) \rightarrow \text{C}_{27}\text{H}_{30}\text{N}_2\text{O}_{10} + \text{H}_2\text{O}

This reaction is entropy-driven, favored in polar aprotic solvents (e.g., DMF) at moderate temperatures (25–50°C) .

Thermal Decomposition

At temperatures >150°C, the compound undergoes fragmentation:

  • Primary pathway : Cleavage of the lactam ring in 5-Oxo-L-proline, yielding pyrrolidine derivatives and CO₂.

  • Secondary pathway : Demethylation of methoxy groups on the benzofuranone unit, forming phenolic intermediates .

Computational Insights into Reactivity

High-level DFT calculations (ωB97X-D/Def2-SVP) predict the following:

Reaction TypeActivation Energy (kcal/mol)Major Product
Hydrolysis (lactam)12.4L-Proline analog
Electrophilic aromatic substitution (isoquinoline)8.9Nitro- or sulfonated derivatives
Nucleophilic addition (benzofuranone)6.7Hemiketal intermediates

These results align with experimental observations in analogous systems .

Scientific Research Applications

Einecs 300-689-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 300-689-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity and Chemical Clustering

EINECS compounds are often grouped based on structural and functional similarities to streamline hazard assessment. For example:

  • Tanimoto Index-Based Similarity : Compounds with ≥70% structural similarity (measured via Tanimoto index using PubChem 2D fingerprints) are classified as analogs . This method enables computational clustering of EINECS substances, such as linking 33,000 unlabeled EINECS compounds to 1,387 labeled REACH Annex VI substances for toxicity prediction .
  • QSAR-Driven Read-Across: Quantitative Structure-Activity Relationship (QSAR) models leverage structural analogs to predict acute toxicity. For instance, organothiophosphates and chlorinated alkanes have been modeled to cover 0.7% of EINECS chemicals, demonstrating the utility of similarity-based approaches .
Table 1: Key Metrics for Similarity-Based Clustering of EINECS Compounds
Parameter Value/Description Source
Structural Similarity Threshold ≥70% (Tanimoto index via PubChem 2D fingerprints)
Labeled Compounds (REACH Annex VI) 1,387
Unlabeled EINECS Compounds Covered 33,000 (via similarity links)
Prediction Accuracy ~17% for HPV chemicals; ~10% for EINECS (limited by dataset diversity)

Toxicological and Regulatory Comparisons

  • Only 10–17% of EINECS substances can be accurately predicted using existing models .
  • Regulatory Compliance: Unlike non-EINECS substances, EINECS 300-689-0 and its analogs must adhere to REACH registration deadlines (2010, 2013, or 2018) based on production volume and hazard profiles .
Table 2: Regulatory and Hazard Profiles of EINECS Compounds
Category This compound and Analogs Non-EINECS/New Substances
Registration Deadline 2010–2018 (phase-in) Pre-market registration required
Data Requirements Hazard data from read-across or QSAR models Full experimental dataset
Coverage by QSAR Models Limited (10–17% accuracy for EINECS) Higher (if structurally similar)

Q & A

Q. What protocols ensure ethical data management in human cell-based studies involving this compound?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Document informed consent procedures for cell line sources and anonymize datasets. Use version-control systems (e.g., Git) for transparency .

Q. How should researchers address uncertainties in spectroscopic data interpretation?

  • Answer : Perform error propagation analysis for instrument precision and apply signal-processing techniques (e.g., Fourier filtering) to reduce noise. Cross-validate assignments using complementary methods (e.g., 2D NMR for structural elucidation) .

Q. What strategies mitigate bias in literature reviews for this compound?

  • Answer : Use systematic review protocols (e.g., PRISMA) to screen sources, including negative results and non-English publications. Employ citation tracking tools (e.g., Web of Science) to identify overlooked studies. Disclose funding sources and conflicts of interest .

Data Presentation and Publication

Q. How should large datasets from this compound studies be curated for supplementary materials?

  • Answer : Organize data into machine-readable formats (e.g., CSV, JSON) with metadata descriptors. Use repositories like Zenodo or Figshare for long-term archiving. Provide code scripts for data analysis in open-source languages (e.g., Python, R) .

Q. What guidelines ensure clarity in graphical abstracts for complex reaction mechanisms?

  • Answer : Use standardized notation (e.g., arrow-pushing in organic mechanisms) and color-coding for functional groups. Annotate critical intermediates and rate-limiting steps. Validate schematics with peer feedback prior to submission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.